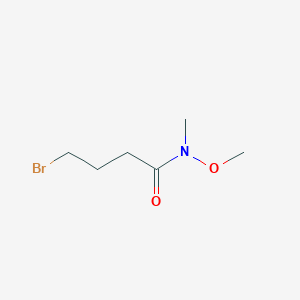![molecular formula C27H24ClP B8704901 [(E)-cinnamyl]-triphenyl-phosphonium chloride](/img/structure/B8704901.png)
[(E)-cinnamyl]-triphenyl-phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by its molecular formula C27H24ClP and a molecular weight of 414.91 g/mol . This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
[(E)-cinnamyl]-triphenyl-phosphonium chloride can be synthesized through the reaction of triphenylphosphine with cinnamyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for triphenyl(3-phenylprop-2-enyl)phosphanium;chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
化学反应分析
Types of Reactions
[(E)-cinnamyl]-triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with triphenyl(3-phenylprop-2-enyl)phosphanium;chloride include secondary amines, phenylhydrazine, and dimethylformamide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving triphenyl(3-phenylprop-2-enyl)phosphanium;chloride depend on the specific reagents and conditions used. For example, reactions with secondary amines can yield adducts with α,β-double bonds .
科学研究应用
[(E)-cinnamyl]-triphenyl-phosphonium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides.
Catalysis: The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;chloride involves its role as a nucleophilic catalyst or reagent. The phosphonium group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Cinnamyl Chloride: A precursor in the synthesis of cinnamyltriphenylphosphonium chloride.
Triphenyl(3-phenylprop-2-ynyl)phosphonium Bromide: Another quaternary phosphonium salt with similar reactivity.
Uniqueness
[(E)-cinnamyl]-triphenyl-phosphonium chloride is unique due to its specific structure, which combines the properties of both triphenylphosphine and cinnamyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
属性
分子式 |
C27H24ClP |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
triphenyl(3-phenylprop-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI 键 |
NBGQQOBCTPJEFE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

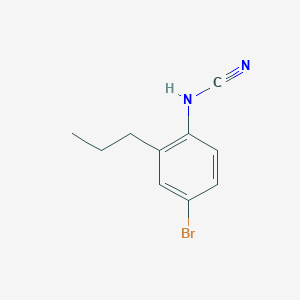
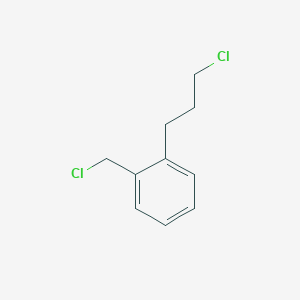

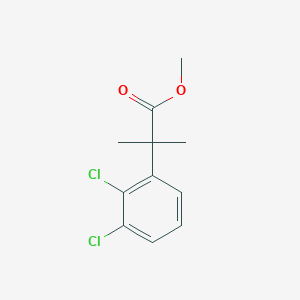
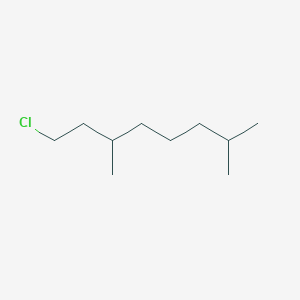
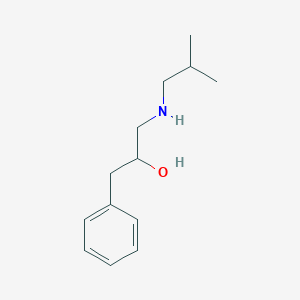
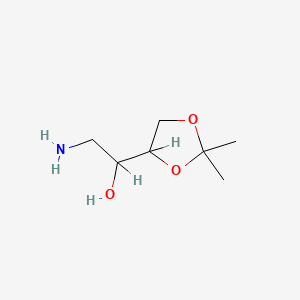
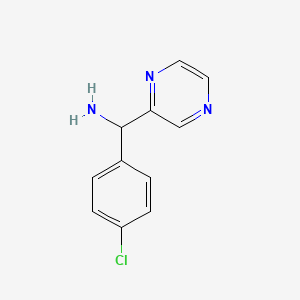
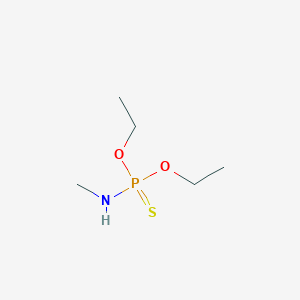
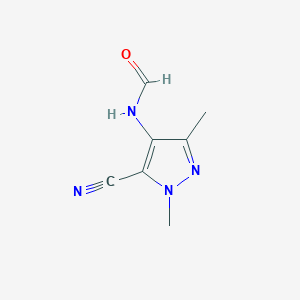
![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)
